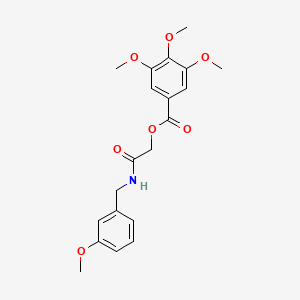

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate, also known as MMB-CHMINACA, is a synthetic cannabinoid that is structurally related to AB-CHMINACA. It has been identified in several designer drug products and has gained popularity among recreational drug users. However, the focus of

科学的研究の応用

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. The study of antioxidants involves several tests based on the transfer of a hydrogen atom or an electron to assess antioxidant capacity. These tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, rely on spectrophotometry to monitor the chemical reactions involved. Such assays have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples. Complementary methods, like electrochemical (bio)sensors, offer additional insights into the mechanisms and kinetics of antioxidant processes, enhancing the understanding of antioxidant activity in scientific research (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, with a focus on their biodegradability and ubiquity in surface water and sediments. Parabens, including those containing methoxy groups, can form halogenated by-products when reacting with free chlorine, which are more stable and persistent than their parent compounds. This highlights the environmental persistence and potential toxicity of methoxy-containing compounds in water bodies, necessitating further studies to improve our understanding of their impacts (Haman et al., 2015).

Enzymatic Treatment of Organic Pollutants

Enzymatic approaches for the remediation of various organic pollutants have attracted significant interest. The use of enzymes, in the presence of redox mediators, enhances the efficiency of degrading recalcitrant compounds found in industrial wastewater. This method has shown potential in degrading a wide spectrum of aromatic compounds, offering a promising alternative to conventional treatment methods. The combination of enzyme and redox mediator systems could play a vital role in the future of environmental remediation, demonstrating the diverse applications of chemical compounds in pollution treatment (Husain & Husain, 2007).

作用機序

Target of Action

It’s structurally related to gallic acid and methyl gallates , which are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation and cancer .

Mode of Action

Its structural analogs, gallic acid and methyl gallates, are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Biochemical Pathways

Based on its structural similarity to gallic acid and methyl gallates , it may be involved in pathways related to inflammation, cancer, and oxidative stress .

Pharmacokinetics

Its structural analogs are known to have good bioavailability and are well-absorbed in the gastrointestinal tract .

Result of Action

Its structural analogs are known to have antimicrobial, anti-inflammatory, and anticancer properties . They are also known to protect against oxidative stress and DNA damage .

特性

IUPAC Name |

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-24-15-7-5-6-13(8-15)11-21-18(22)12-28-20(23)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-10H,11-12H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMGLFPLQJLSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)

![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)